molecular formula C17H10Cl2O5 B7637503 (7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate

(7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate

Cat. No. B7637503
M. Wt: 365.2 g/mol
InChI Key: JWQIMQOEUUSWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of (7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate is not yet fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to the observed anticancer effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using (7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate in lab experiments is its potential as a novel anticancer agent. However, one limitation is the lack of understanding of its mechanism of action, which may limit its potential applications.

Future Directions

There are several future directions for research on (7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anticancer drugs. Additionally, research can be conducted to explore its potential applications in other fields, such as microbiology and biotechnology. Finally, studies can be conducted to optimize the synthesis method of this compound, making it more accessible for research and development.

Synthesis Methods

The synthesis of (7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate involves the reaction of 2,6-dichlorobenzoic acid with (7-hydroxy-4-methylcoumarin-2-yl)methyl bromide in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various techniques.

Scientific Research Applications

The (7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate compound has several potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(7-hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2O5/c18-12-2-1-3-13(19)16(12)17(22)23-8-9-6-15(21)24-14-7-10(20)4-5-11(9)14/h1-7,20H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQIMQOEUUSWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)OCC2=CC(=O)OC3=C2C=CC(=C3)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.